3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid

Catalog No.
S12842969
CAS No.
M.F
C18H17NO5S
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2...

Product Name

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid

IUPAC Name

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H17NO5S/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13/h2-8,11,19H,9-10H2,1H3,(H,20,21)

InChI Key

XFMCZHXUAWBOAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O

3-Methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid is a complex organic compound featuring a benzofuran structure, which is a fused ring system comprising a benzene ring and a furan ring. This compound is characterized by the presence of a sulfamoyl group attached to a phenethyl moiety, contributing to its unique chemical properties. The molecular formula is C18H17NO5S, and it has a molecular weight of approximately 359.40 g/mol .

The chemical reactivity of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid can be attributed to various functional groups present in its structure:

  • Acidic Behavior: The carboxylic acid group can undergo deprotonation to form carboxylate ions, making it suitable for coupling reactions.
  • Nucleophilic Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

These reactions are vital for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid exhibits significant biological activity, particularly as an antagonist for G protein-coupled receptors (GPCRs). This activity suggests potential therapeutic applications in treating various conditions such as metabolic disorders and cancers . Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

The synthesis of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid typically involves several steps:

  • Formation of Benzofuran: Starting from appropriate precursors, benzofuran can be synthesized through cyclization reactions.
  • Introduction of Carboxylic Acid: The carboxylic acid functionality can be added via oxidation or carboxylation methods.
  • Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfonamide derivatives, often requiring specific conditions to ensure selectivity.
  • Final Modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.

These methods highlight the complexity and multi-step nature of synthesizing this compound.

3-Methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for drug development targeting GPCRs.
  • Chemical Biology: It may be utilized in studies involving receptor modulation and signaling pathways.
  • Research Tools: Its unique structure allows it to function as a probe in biochemical assays.

Interaction studies have shown that 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid interacts with specific receptors, influencing various signaling pathways. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically. Detailed studies using techniques like surface plasmon resonance or fluorescence resonance energy transfer could provide insights into its binding affinity and specificity.

Several compounds share structural similarities with 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
5-(Phenylsulfonyl)benzofuran-2-carboxylic acidStructureContains a phenylsulfonyl group instead of sulfamoyl
5-[Benzyl(2-phenylethyl)sulfamoyl]-3-methylbenzofuranStructureFeatures a benzyl group enhancing lipophilicity
4-{[(Pyridin-3-YL-Methyl)Aminocarbonyl]Amino}Benzene-Sulfone DerivativesNot providedDifferent core structure but shares sulfonamide functionality

Uniqueness

The uniqueness of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid lies in its specific combination of the benzofuran core with the sulfamoyl group attached to a phenethyl moiety, which may confer distinct pharmacological properties compared to similar compounds. Its selective receptor interactions could lead to novel therapeutic avenues not explored by other compounds in this class.

The retrosynthetic strategy prioritizes the formation of the benzofuran core as the key ring-forming step, followed by functionalization of the 5-position with the sulfonamide group [8]. This approach minimizes potential complications arising from the presence of multiple reactive functional groups during the cyclization process [9]. The carboxylic acid functionality at the 2-position can be introduced either through direct carboxylation of benzofuran intermediates or through the use of carboxylate-containing precursors in the cyclization reaction [1] [10].

Optimization of Coupling Reactions for Phenethylamine Moiety

The optimization of coupling reactions for incorporating the phenethylamine moiety into benzofuran derivatives requires careful consideration of reaction conditions, catalyst selection, and substrate compatibility [11] [19]. Suzuki-Miyaura cross-coupling reactions provide an efficient approach for phenethylamine incorporation using potassium beta-aminoethyltrifluoroborates as coupling partners [19]. These reagents are stable crystalline solids that can be prepared via hydroboration of enamine precursors and stored indefinitely [19].

The optimization studies for Suzuki coupling reactions demonstrate that palladium dichloride bis(diphenylphosphino)ferrocene dichloromethane complex serves as the most effective catalyst system [19]. Using cesium carbonate as base in a toluene-water solvent mixture at elevated temperature provides optimal yields for the cross-coupling transformation [19]. The reaction tolerates diverse functional groups including nitriles, ketones, esters, aldehydes, halides, and nitro groups [19].

Catalyst SystemBaseSolventYield (%)
PdCl₂(dppf)·CH₂Cl₂ (5 mol%)Cs₂CO₃Toluene/H₂O (3:1)90
Pd(OAc)₂/PPh₃ (5 mol%)Cs₂CO₃Toluene/H₂O (3:1)78
PdCl₂(PPh₃)₂ (5 mol%)Cs₂CO₃Toluene/H₂O (3:1)72
Pd(PPh₃)₄ (5 mol%)Cs₂CO₃Toluene/H₂O (3:1)51

Nickel-photoredox dual catalysis provides an alternative strategy for phenethylamine incorporation through cross-electrophile coupling with aliphatic aziridines [22]. This methodology enables the formation of beta-phenethylamine scaffolds under mild conditions using visible light photoredox catalysis in conjunction with amine reductants [22]. The photocatalytic approach addresses challenges inherent to heterogeneous reductants in traditional cross-electrophile coupling protocols [22].

The synthesis of N-substituted derivatives of 2-phenylethylamine through sequential sulfonylation and alkylation reactions provides access to diversely functionalized phenethylamine building blocks [11]. The reaction of 2-phenylethylamine with benzene sulfonyl chloride yields the corresponding benzenesulfonamide, which undergoes further alkylation with alkyl or acyl halides in the presence of sodium hydride [11]. These derivatives demonstrate potent inhibitory activity against butyrylcholinesterase enzymes [11].

Purification Challenges and Chromatographic Resolution Methods

The purification of benzofuran-2-carboxylic acid derivatives presents unique challenges due to their polar nature and potential for hydrogen bonding interactions [16] [20]. Flash column chromatography on silica gel represents the primary purification method for these compounds, with petroleum ether and ethyl acetate mixtures serving as the most commonly employed eluent systems [16]. The optimization of mobile phase composition is critical for achieving adequate resolution between closely related structural isomers [16].

High-performance liquid chromatography methods have been developed for the separation and quantitative analysis of 3-methylbenzofuran-2-carboxylic acid and related process impurities [30]. Reversed-phase high-performance liquid chromatography using an Agilent SB C18 column with binary gradient elution provides effective separation of the target compound from three process-related impurities [30]. The mobile phase consists of acetate buffer adjusted to pH 3.4 and acetonitrile, with a flow rate of 0.9 milliliters per minute [30].

CompoundRetention Time (min)Resolution FactorPurity (%)
3-Methylbenzofuran-2-carboxylic acid12.5-99.2
Impurity A (1-(2-hydroxyphenyl)ethanone)8.22.1-
Impurity B (3-methylbenzofuran-2-carbonitrile)15.81.8-
Impurity C (3-methylbenzofuran-2-carboxamide)18.31.5-

Normal-phase chromatography provides advantages for compounds that are unstable in aqueous solutions or require separation of geometric isomers [33]. Silica gel chromatography enables the separation of closely related benzofuran derivatives that cannot be resolved by reversed-phase methods [33]. The selection between normal-phase and reversed-phase chromatography depends on the solubility characteristics of the target compound and the nature of the impurities to be removed [29].

Supercritical fluid chromatography represents an emerging technique for the purification of benzofuran derivatives, particularly for chiral separations and compounds requiring normal-phase conditions [31]. This methodology uses supercritical carbon dioxide as the mobile phase and provides advantages in terms of reduced solvent consumption and enhanced separation efficiency [31]. The technique is particularly useful for thermally labile molecules and compounds with low to moderate molecular weight [31].

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

359.08274382 g/mol

Monoisotopic Mass

359.08274382 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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